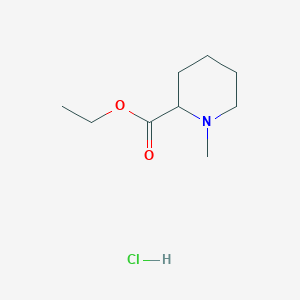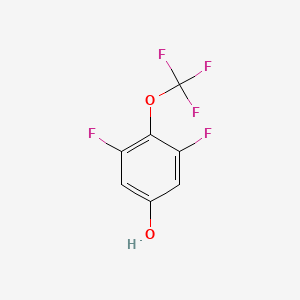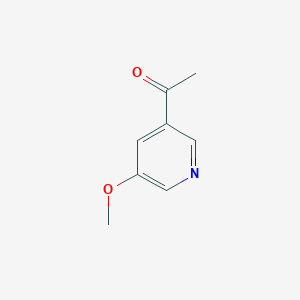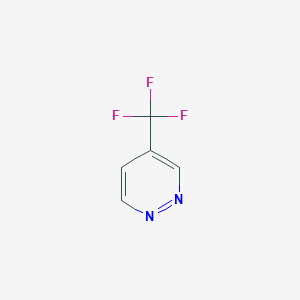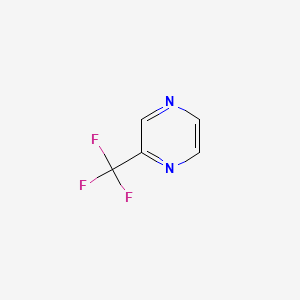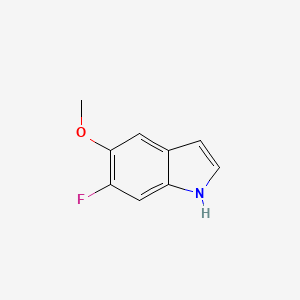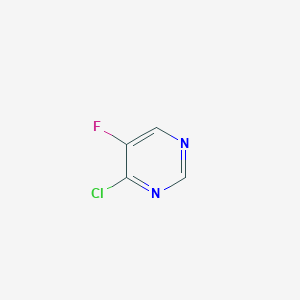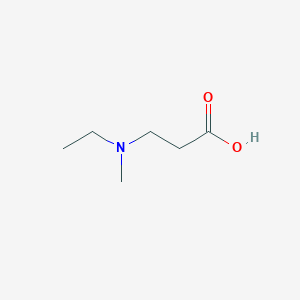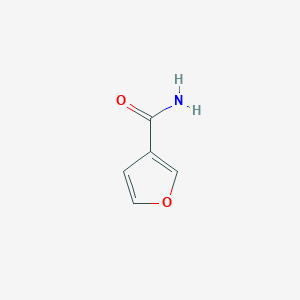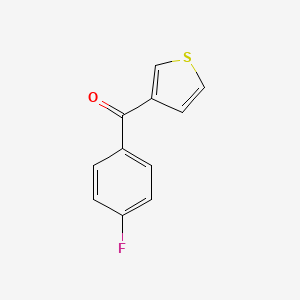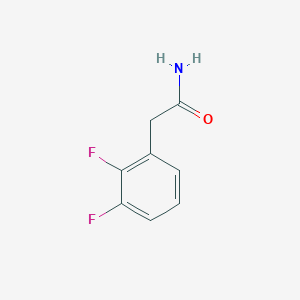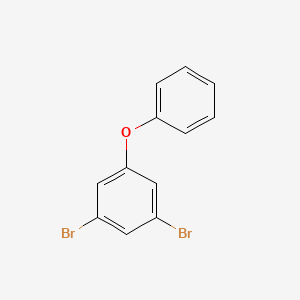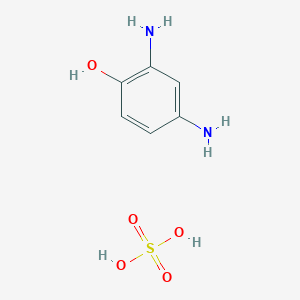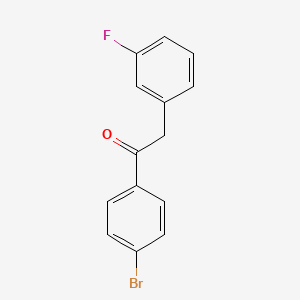
Dodecylboronic acid
Descripción general
Descripción
Dodecylboronic acid, also known as N-DODECYLBORONIC ACID, is a boronic acid compound with the molecular formula C12H27BO2 . It has a molecular weight of 214.15 g/mol . The IUPAC name for this compound is dodecylboronic acid .
Molecular Structure Analysis
The molecular structure of dodecylboronic acid includes a boronic acid group attached to a dodecyl chain . The InChI key for dodecylboronic acid is UMJURJHHLVYBFY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, such as dodecylboronic acid, have the ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This interaction allows boronic acids to be used in various sensing applications .
Physical And Chemical Properties Analysis
Dodecylboronic acid has a molecular weight of 214.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 11 . The exact mass and monoisotopic mass of dodecylboronic acid are both 214.2104103 g/mol . The topological polar surface area is 40.5 Ų . The heavy atom count is 15 .
Aplicaciones Científicas De Investigación
Chemical Biology and Supramolecular Chemistry
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in these fields. This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .
Medicinal Chemistry and Biomedical Devices
The fundamental reactivity of boronic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their manipulation and cell labeling .
Separation Technologies
Boronic acids are also used for electrophoresis of glycated molecules .
Therapeutics Development
Dynamic Click Chemistry
Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of Boronic acid-based compounds has inspired the exploration of novel chemistries using boron .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Proteomics Research
Molecular Recognition
The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides . Saccharides are ubiquitous in biological systems and are a particularly challenging set of molecules to differentiate with chemical receptors due to their similarity in size and structure .
Medicinal Chemistry
The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .
Synthesis of Boronic Acid Derivatives
Boronic acids are used in the synthesis of boronic acid derivatives . These derivatives have diverse uses and applications in medicinal chemistry .
Boron-Containing Compounds
Boronic acids are used in the design of boron-containing compounds . These compounds have been reported to have various biological applications .
Safety And Hazards
Dodecylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Direcciones Futuras
Boronic acids, including dodecylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant diols . They have been used in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, with the potential to obtain new drugs .
Propiedades
IUPAC Name |
dodecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJURJHHLVYBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592647 | |
| Record name | Dodecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylboronic acid | |
CAS RN |
3088-79-7 | |
| Record name | Dodecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Dodecylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



